
Ritonavir-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ritonavir-d8 is a deuterated form of Ritonavir, a well-known HIV protease inhibitor. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics. Ritonavir itself is used to treat HIV infection and AIDS by inhibiting the HIV protease enzyme, which is crucial for the maturation of infectious virus particles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir-d8 involves the incorporation of deuterium atoms into the Ritonavir molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Ritonavir molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Ritonavir-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ritonavir-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Used to study the metabolism and pharmacokinetics of Ritonavir.
Medicine: Used in the development of new HIV treatments and in studies of drug interactions.
Industry: Used in the production of deuterated drugs and other compounds
Wirkmechanismus
Ritonavir-d8 exerts its effects by inhibiting the HIV protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this enzyme, this compound prevents the maturation of infectious virus particles, thereby reducing the viral load in patients .
Vergleich Mit ähnlichen Verbindungen
Ritonavir-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ritonavir: The non-deuterated form of this compound.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Lopinavir: Another HIV protease inhibitor with a similar mechanism of action
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in studies of drug metabolism and pharmacokinetics, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C37H48N6O5S2 |
|---|---|
Molekulargewicht |
729.0 g/mol |
IUPAC-Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-2,3,4,4,4-pentadeuterio-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i1D3,2D3,24D,33D |
InChI-Schlüssel |
NCDNCNXCDXHOMX-CVSIOXHYSA-N |
Isomerische SMILES |
[2H][C@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)N(C)CC4=CSC(=N4)C(C)C |
Kanonische SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


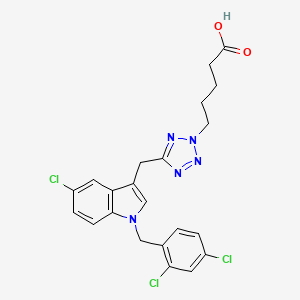
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)

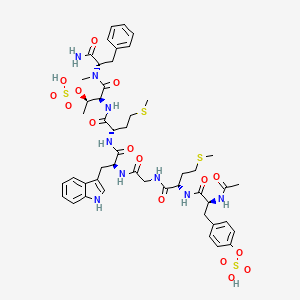


![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)

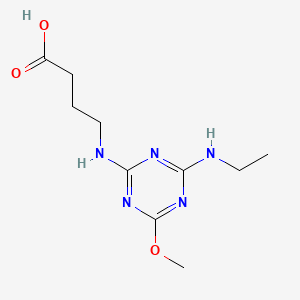

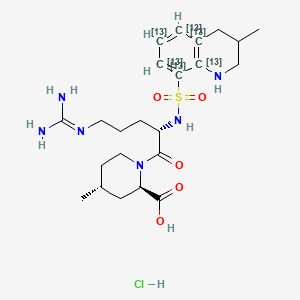
![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)
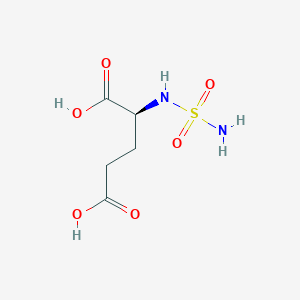
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
